1-Azaspiro[4.4]nonan-6-one
Description
Significance of Spirocyclic Systems in Contemporary Organic Synthesis and Chemical Biology
Spirocyclic systems, characterized by two rings connected by a single common atom, are prominent structural motifs in a vast array of natural products and synthetic molecules. tandfonline.combeilstein-journals.org Their inherent three-dimensionality and conformational rigidity set them apart from flat, aromatic systems, offering a distinct advantage in the design of bioactive compounds. rsc.org This unique topology allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net
In contemporary organic synthesis, the construction of spirocyclic scaffolds is a vibrant area of research. beilstein-journals.org The development of new synthetic methodologies provides access to a diverse range of these complex structures, enabling their incorporation into libraries of compounds for drug discovery. rsc.orgresearchgate.net The increased fraction of sp³ hybridized carbons in spirocycles contributes to their structural complexity and has been correlated with a higher probability of success in clinical trials. bldpharm.com Beyond pharmaceuticals, spiro compounds also find applications in materials science, for instance, as charge-transfer molecules in organic electronics. researchgate.netwalshmedicalmedia.com
Structural Characteristics and Chemical Importance of Azaspirocyclic Scaffolds
Azaspirocyclic scaffolds are a subclass of spirocycles where one or more of the ring atoms is nitrogen. This incorporation of a nitrogen atom imparts specific chemical properties and biological relevance to the molecule. bohrium.com Azaspirocycles are considered privileged structures in medicinal chemistry due to their ability to improve physicochemical properties such as aqueous solubility and metabolic stability when compared to their carbocyclic or non-spirocyclic counterparts. bldpharm.comresearchgate.net
The nitrogen atom in an azaspirocyclic framework can act as a hydrogen bond acceptor or donor, and its basicity can be fine-tuned, influencing the molecule's pharmacokinetic and pharmacodynamic profiles. These scaffolds serve as bioisosteres for common ring systems like piperidine (B6355638) and morpholine, offering novel intellectual property and the potential to overcome limitations of existing drug candidates. researchgate.netrsc.org The rigid, three-dimensional arrangement of substituents on an azaspirocyclic core allows for precise interactions with biological targets, making them valuable components in the design of new therapeutic agents. researchgate.net
Specific Focus on the 1-Azaspiro[4.4]nonan-6-one Core Structure
At the heart of this discussion is the this compound molecule. This compound features a spirocyclic system composed of a five-membered pyrrolidine (B122466) ring and a five-membered cyclopentanone (B42830) ring, sharing the nitrogen atom as the spirocenter. The presence of the ketone functional group at the 6-position of the cyclopentane (B165970) ring offers a reactive site for further chemical modifications.
The synthesis of the 1-azaspiro[4.4]nonane skeleton has been achieved through various methods, including domino radical bicyclization. acs.org The structural and chemical properties of this compound make it a versatile building block in organic synthesis. For instance, the oxidation of related 1-azaspiro[4.4]nonan-6-ylmethanols has been studied, highlighting the chemical transformations possible within this scaffold. mdpi.com The unique arrangement of the two rings and the presence of both a secondary amine and a ketone provide multiple points for diversification, allowing for the creation of a wide range of derivatives with potential applications in medicinal chemistry and other fields.
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-3-1-4-8(7)5-2-6-9-8/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOHVYIUHGWICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azaspiro 4.4 Nonan 6 One and Its Congeners
Strategies for Constructing the Spirocyclic Ring System
The creation of the characteristic spirocyclic core of 1-azaspiro[4.4]nonan-6-one has been approached through several innovative synthetic strategies. These methods often involve intricate cyclization reactions designed to efficiently assemble the two five-membered rings around a central spiro carbon atom.
Intramolecular 1,3-Dipolar Cycloaddition Approaches
A notable strategy for the synthesis of the 1-azaspiro[4.4]nonane framework is the intramolecular 1,3-dipolar cycloaddition of nitrones. This approach is particularly effective for producing sterically shielded pyrrolidine (B122466) nitroxides. The general synthetic pathway commences with 5,5-dialkyl-1-pyrroline N-oxides, which serve as the nitrone precursors. nih.govnih.gov
The key steps in this methodology are:
Introduction of an Alkenyl Group: A pent-4-enyl group is introduced to the carbon atom of the nitrone, typically through the addition of a Grignard reagent like 4-pentenylmagnesium bromide. This reaction initially forms N-hydroxypyrrolidines. nih.govnih.gov
Oxidation to Alkenylnitrone: The resulting N-hydroxypyrrolidines are then oxidized to the corresponding alkenylnitrones. nih.gov
Intramolecular 1,3-Dipolar Cycloaddition: The alkenylnitrone undergoes a thermally induced intramolecular 1,3-dipolar cycloaddition. This step forms a tricyclic isoxazolidine (B1194047) intermediate, which contains the desired 1-azaspiro[4.4]nonane skeleton. To minimize side reactions like tarring, this reaction is sometimes carried out in the presence of a radical scavenger. nih.govnih.gov
Isoxazolidine Ring Opening: The final step involves the reductive opening of the isoxazolidine ring, which can be achieved using reagents such as zinc in a mixture of acetic acid and ethanol, to yield the target 1-azaspiro[4.4]nonane derivatives. nih.gov
This method has been successfully applied to the synthesis of various substituted 1-azaspiro[4.4]nonane-1-oxyls. The yields for the reductive isoxazolidine ring opening are reported to be in the range of 85–95%. nih.gov
| Step | Description | Key Reagents/Conditions | Reported Yields |
|---|---|---|---|
| 1 | Addition of Alkenyl Group | 4-pentenylmagnesium bromide | - |
| 2 | Oxidation | Air, Cu(NH3)42+ | - |
| 3 | Intramolecular Cycloaddition | Heating in toluene (B28343) (microwave) | - |
| 4 | Isoxazolidine Ring Opening | Zn, AcOH/EtOH | 85-95% |
Domino Radical Bicyclization Methodologies
A powerful method for the construction of the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization process. This elegant strategy allows for the formation of two rings in a single synthetic operation. The process involves the formation and subsequent intramolecular capture of an alkoxyaminyl radical. acs.orgnih.gov
The starting materials for this reaction are typically O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. The bicyclization is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.orgnih.gov
The reaction proceeds through the following key steps:
Radical Generation: An aryl or stannylvinyl radical is initially generated from the starting oxime ether.
5-exo-trig Cyclization: This radical undergoes an intramolecular 5-exo-trig cyclization onto the imino function, which generates an alkoxyaminyl radical.
Second Cyclization: The newly formed alkoxyaminyl radical is then intramolecularly captured by the tethered double bond of the alkenyl moiety, leading to the formation of the 1-azaspiro[4.4]nonane core. nih.gov
This methodology has been shown to produce 1-azaspiro[4.4]nonane derivatives in yields ranging from 11% to 67%, often as a mixture of diastereomers with a preference for the trans configuration. The use of triethylborane as a radical initiator has been noted to allow for milder reaction conditions and can improve diastereoselectivity. acs.orgnih.govresearchgate.net
| Starting Material | Radical Initiator | Promoter | Yield Range | Key Features |
|---|---|---|---|---|
| O-benzyl oxime ethers with bromo/iodoaryl or alkynyl groups | AIBN or Et3B | Bu3SnH | 11-67% | Forms two rings in one step; generally favors the trans diastereomer. |
Phosphine-Catalyzed Cycloaddition Reactions
Oxonium Ion-Mediated Rearrangements and Cyclizations
The application of oxonium ion-mediated rearrangements and cyclizations for the direct synthesis of the 1-azaspiro[4.4]nonane skeleton is not well-documented in the available scientific literature. Methodologies based on oxonium ion technology have been successfully employed in the synthesis of the analogous 1-oxaspiro[4.4]nonan-6-ones, where an acid- or bromonium ion-induced rearrangement of a carbinol derived from 2-lithio-4,5-dihydrofuran and cyclobutanone (B123998) is a key step. nih.govacs.org However, the translation of this specific strategy to the nitrogen-containing counterpart has not been extensively reported.
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The biological activity of many compounds containing the 1-azaspiro[4.4]nonane core is highly dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic routes to these molecules is of significant importance.
Asymmetric Synthesis Protocols
An important application of the 1-azaspiro[4.4]nonane framework is as a key chiral intermediate in the total synthesis of natural products, such as (-)-cephalotaxine. An enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a crucial building block for (-)-cephalotaxine, has been reported. researchgate.net
Another approach to chiral spiropyrrolidines is the asymmetric "clip-cycle" synthesis. This method involves the "clipping" of a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization onto the activated alkene is catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. This strategy has been successfully applied to the synthesis of various substituted spiropyrrolidines with high enantioselectivities. acs.orgcore.ac.ukwhiterose.ac.uk
| Target Compound | Key Chiral Precursor | Key Reaction | Overall Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester | Curtius Rearrangement | 26% | ≥ 95% |
Diastereoselective Synthetic Routes
Achieving stereocontrol is a critical challenge in the synthesis of complex molecules like 1-azaspiro[4.4]nonane derivatives, which possess a quaternary spirocyclic center. Diastereoselective routes aim to control the relative stereochemistry of multiple chiral centers created during the synthesis.
A notable diastereoselective approach is the domino radical bicyclization of specifically designed O-benzyl oxime ethers. nih.govnih.gov This method allows for the construction of the 1-azaspiro[4.4]nonane skeleton in a single step. acs.org The reaction, initiated by reagents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), proceeds through the formation and capture of alkoxyaminyl radicals. nih.govnih.gov This process typically yields a mixture of diastereomers, with a marked preference for the trans configuration. nih.govacs.org The level of diastereoselectivity can be influenced by the choice of radical initiator; for instance, using Et₃B at room temperature can lead to higher diastereoselectivity compared to AIBN at reflux. acs.org Furthermore, complete diastereoselectivity has been observed in substrates where the alkenyl moiety contains two phenyl groups, which sterically disfavors the formation of the cis isomer. acs.org
Another powerful strategy involves an asymmetric Michael reaction employing a chiral enamine, which allows for the stereogenic control of the quaternary carbon center. This has been applied in the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione derivatives, which are key intermediates for (-)-cephalotaxine. researchgate.net The use of a recoverable chiral auxiliary, such as (R)-1-phenylethylamine, makes this approach efficient and practical. researchgate.netclockss.org
Dirhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes represents a highly enantioselective and diastereoselective method for generating azaspiro[n.2]alkanes. nih.gov While not specific to the nonan-6-one, this methodology highlights a state-of-the-art approach where chiral catalysts create a pocket that controls the substrate's approach, dictating the stereochemical outcome. nih.gov
| Starting Material (Oxime Ether) | Initiator | Total Yield | Diastereomeric Ratio (trans:cis) | Product |
|---|---|---|---|---|
| O-benzyl oxime ether with cyanomethyl group | AIBN | 66% | ~2:1 | trans/cis-2-(1′-(Benzyloxy)-2,3-dihydrospiro[indene-1,2′-pyrrolidin]-5′-yl)acetonitrile |
| O-benzyl oxime ether with cyanomethyl group | Et₃B | 64% | ~3.6:1 | trans/cis-2-(1′-(Benzyloxy)-2,3-dihydrospiro[indene-1,2′-pyrrolidin]-5′-yl)acetonitrile |
| O-benzyl oxime ether with two phenyl groups | AIBN | 51% | >20:1 (trans only) | trans-1′-(Benzyloxy)-5′-(2,2-diphenylethenyl)-2,3-dihydrospiro[indene-1,2′-pyrrolidine] |
Optical Resolution Techniques for Chiral Separation
For synthetic routes that produce racemic mixtures of azaspirocycles, optical resolution is necessary to isolate the desired enantiomer. Enzymatic resolution is a highly effective technique for this purpose.
The kinetic resolution of cis,cis-(+/-)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, a chiral auxiliary, has been successfully achieved through the enzyme-catalyzed hydrolysis of its corresponding esters. nih.gov This method is notable for its high enantioselectivity. Specifically, the protease Subtilisin Carlsberg selectively hydrolyzes the ester of the (1S,5S,6S)-enantiomer, leaving the unreacted (1R,5R,6R)-ester. Conversely, bovine cholesterol esterase favors the opposite enantiomer, hydrolyzing the ester of (1R,5R,6R)-1. nih.gov This enantiocomplementary behavior provides access to both enantiomers of the spirocyclic alcohol in high enantiomeric purity. A gram-scale resolution using Subtilisin Carlsberg yielded the (1S,5S,6S)-alcohol and the (1R,5R,6R)-acrylate ester, both with 99% enantiomeric excess (ee). nih.gov
Another established method involves classical resolution via the formation of diastereomeric derivatives. For example, racemic 1-azaspiro[4.4]nonane-2,6-dione has been resolved by forming chiral acetals, which can then be separated and converted back to the individual enantiomers. researchgate.net
| Enzyme | Substrate | Favored Enantiomer for Hydrolysis | Product 1 (Alcohol) | Product 2 (Unreacted Ester) |
|---|---|---|---|---|
| Subtilisin Carlsberg | (±)-1-Acrylate | (1S,5S,6S) | (1S,5S,6S)-Alcohol (46% yield, 99% ee) | (1R,5R,6R)-Acrylate (44% yield, 99% ee) |
| Bovine Cholesterol Esterase | (±)-1-Butyrate | (1R,5R,6R) | (1R,5R,6R)-Alcohol | (1S,5S,6S)-Butyrate |
Multi-Component Reaction Pathways to Azaspirocyclic Frameworks
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, atom-economical step by combining three or more reactants. Isocyanide-based MCRs, in particular, have been adapted for the synthesis of intricate spirocyclic heterocycles. nih.govmdpi.com
A catalyst-free, three-component reaction has been developed for the efficient synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This reaction involves the coupling of an alkyl isocyanide, an acetylenic ester (like dimethyl acetylenedicarboxylate, DMAD), and a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The mechanism proceeds through the in situ generation of a zwitterionic adduct from the isocyanide and the acetylenic ester, which then undergoes a 1,3-dipolar cyclization with the isoxazolone derivative. nih.gov The reaction conditions have been optimized, with the highest yields achieved using equimolar amounts of the three components in toluene at 110 °C. nih.gov This approach is valued for its operational simplicity, high yields, and broad substrate scope. nih.gov
While not forming the exact nonan-6-one skeleton, this MCR demonstrates a convergent and efficient pathway to the core azaspiro[4.4]nonane framework, which can be further modified. The principles of MCRs have also been applied to generate other spirolactams, such as α-methylene-γ-spirolactams, from one-pot reactions of cyclic ketones, hydrazides, and ethyl 2-(bromomethyl)acrylate. researchgate.net
| Isocyanide | Acetylenic Ester | Isoxazolone Derivative | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Cyclohexyl isocyanide | DMAD | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Toluene | 110 °C | Good |
| tert-Butyl isocyanide | DMAD | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | Toluene | 110 °C | High |
| Ethyl isocyanoacetate | DIAD | 4-(4-Nitrobenzylidene)-3-methylisoxazol-5(4H)-one | Toluene | 110 °C | Moderate-Good |
Ring Expansion and Contraction Strategies in Azaspiro[4.4]nonane Construction
Ring expansion and contraction reactions are valuable strategies for accessing strained or complex cyclic systems from more readily available precursors. etsu.edu These methods can be employed to construct one of the five-membered rings of the azaspiro[4.4]nonane skeleton.
Ring Contraction: Ring contraction reactions typically involve the reorganization of a larger ring to a smaller one, often with the extrusion of a small molecule or rearrangement of the carbon skeleton. etsu.edu
Deaminative Ring Contraction: A strategy involving the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation, followed by a base-induced thieme-connect.comacs.org-Stevens rearrangement and dehydroamination, has been used to contract a seven-membered ring into a six-membered one in the synthesis of polycyclic heteroaromatics. nih.gov A similar principle could be envisioned where a six-membered heterocyclic ring is contracted to form the five-membered pyrrolidinone ring of the azaspiro[4.4]nonane core.
Acid-Promoted Rearrangement: An acid-promoted cascade involving the ring-contraction of an oxa[4.3.2]propellane has been used to generate a spiro[4.5]carbocycle. kyoto-u.ac.jp This transformation proceeds via a cyclobutyl cation that contracts to a cyclopropylcarbinyl cation before a final ring closure. kyoto-u.ac.jp This demonstrates how complex rearrangements can be triggered to form spirocyclic junctions.
Enzymatic Ring Contraction: Biocatalysis can also be used for ring contractions. Commercial alcohol dehydrogenases have been repurposed to function as "borrowing hydrogen" catalysts, enabling the enantioconvergent conversion of racemic 2-hydroxypyranones (six-membered rings) into chiral butenolides (five-membered rings). rsc.org
Ring Expansion: Ring expansion strategies can be used to form a five-membered ring from a smaller precursor. For instance, the relief of ring strain in vinylaziridines (three-membered rings) can be a driving force for ring-expansion reactions, which could potentially be harnessed to build the pyrrolidine ring. organic-chemistry.org
Functional Group Interconversions and Derivatization in Synthetic Sequences
Functional group interconversions (FGIs) are fundamental to multi-step syntheses, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps or to install the final desired functionality. The synthesis of this compound and its congeners relies heavily on a variety of FGIs.
Carbonyl and Amine Protection/Deprotection: In the synthesis of key intermediates for (-)-cephalotaxine, a ketone was protected as a ketal using (TMSOCH₂)₂ (1,2-bis(trimethylsiloxy)ethane) and a catalytic amount of TMSOTf (trimethylsilyl trifluoromethanesulfonate). clockss.org Amine groups are commonly protected, for example as a Boc-derivative, which can later be cleaved under acidic conditions. thieme-connect.com
Oxidation and Reduction: The oxidation of secondary amines to form stable nitroxide radicals (derivatization) is a key step in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, often achieved using m-chloroperbenzoic acid (m-CPBA). beilstein-journals.orgnih.gov Conversely, the reductive opening of an isoxazolidine ring using Zn in an acetic acid/ethanol mixture is used to generate an aminoalcohol, a crucial FGI in the same synthetic sequence. beilstein-journals.orgbeilstein-archives.org
Curtius Rearrangement: This powerful FGI transforms a carboxylic acid into a primary amine with the loss of one carbon atom. In an enantioselective synthesis of an azaspiro[4.4]nonane-2,6-dione derivative, a crucial acyl azide (B81097) intermediate underwent a Curtius rearrangement to install the α-nitrogen substituent at the quaternary carbon center with perfect stereochemical retention. researchgate.netclockss.org
Olefin Cleavage: Ozonolysis is a classic method for cleaving double bonds. In one route, 2,2-diallylpyrrolidine (B1296802) was subjected to ozonolysis followed by oxidation with silver hydroxide (B78521) to form a diacid, which was then esterified to a diester, a precursor for acyloin condensation to form the second ring. thieme-connect.com
| Transformation | Initial Functional Group | Final Functional Group | Reagents | Reference |
|---|---|---|---|---|
| Curtius Rearrangement | Acyl Azide | Isocyanate (leading to Amine/Carbamate) | Heat | researchgate.netclockss.org |
| Nitroxide Formation | Secondary Amine | Nitroxide Radical | m-CPBA | beilstein-journals.org |
| Ketal Protection | Ketone | Ethylene Ketal | (TMSOCH₂)₂, TMSOTf (cat.) | clockss.org |
| Ozonolysis/Oxidation | Alkene | Carboxylic Acid | 1. O₃; 2. AgOH | thieme-connect.com |
| Isoxazolidine Ring Opening | Isoxazolidine | γ-Aminoalcohol | Zn, AcOH/EtOH | beilstein-journals.orgbeilstein-archives.org |
Mechanistic Investigations of Chemical Transformations Involving 1 Azaspiro 4.4 Nonan 6 One
Mechanistic Elucidation of Cyclization Reactions
The construction of the 1-azaspiro[4.4]nonane framework is a key synthetic challenge, and various cyclization strategies have been developed. Mechanistic studies of these reactions reveal the intricate electronic and steric factors that govern the formation of the spirocyclic core.
A powerful method for synthesizing the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization process. acs.orgnih.gov This strategy relies on the sequential formation and intramolecular capture of radical intermediates to build the two rings of the spirocycle in a single synthetic operation. nih.gov The mechanism typically begins with the generation of an aryl or stannylvinyl radical from a suitable precursor, such as an O-benzyl oxime ether containing a halogenated aromatic ring or a terminal alkyne. acs.orgnih.gov This initial radical undergoes an intramolecular 5-exo-trig cyclization onto the imino function, which generates a crucial nitrogen-centered alkoxyaminyl radical. nih.gov
This alkoxyaminyl radical is then captured intramolecularly by a tethered alkenyl moiety in a second cyclization step, completing the formation of the 1-azaspiro[4.4]nonane core. nih.gov The entire cascade is typically initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) at reflux temperatures or triethylborane (B153662) (Et₃B) at room temperature, and promoted by a radical mediator such as tributyltin hydride (Bu₃SnH). acs.orgnih.gov
The success of the second cyclization step, involving the capture of the alkoxyaminyl radical, is sensitive to the electronic nature of the alkene. The nucleophilic character of the alkoxyaminyl radical favors reaction with alkenyl moieties bearing electron-withdrawing groups or aryl substituents. nih.gov In cases where the double bond is substituted with electron-releasing groups, such as methyl groups, the desired bicyclization is less efficient, and monocyclized products resulting from the premature reduction of the alkoxyaminyl radical can predominate. nih.gov The reaction often produces a mixture of diastereomers, with a general preference for the trans configuration. acs.orgnih.gov
Table 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Radical Precursor | Initiator/Promoter | Key Intermediates | Outcome | Yield (%) |
|---|---|---|---|---|
| O-benzyl oxime ether with brominated aromatic ring | AIBN / Bu₃SnH | Aryl radical, Alkoxyaminyl radical | Spirocycle formation | 66% |
| O-benzyl oxime ether with iodinated aromatic ring | Et₃B / Bu₃SnH | Aryl radical, Alkoxyaminyl radical | Spirocycle formation | 56-65% |
| O-benzyl oxime ether with terminal alkyne | AIBN / Bu₃SnH | Stannylvinyl radical, Alkoxyaminyl radical | Spirocycle formation | 58-67% |
The formation of five-membered heterocyclic rings, such as the pyrrolidine (B122466) ring in the 1-azaspiro[4.4]nonane system, can often be achieved through [3+2] cycloaddition reactions. A key example is the intramolecular 1,3-dipolar cycloaddition of nitrones to alkenes. nih.govbeilstein-journals.org While many such reactions are considered to be concerted, pericyclic processes, the potential for a stepwise mechanism involving a zwitterionic intermediate exists, particularly when the reactants have a highly polar nature. mdpi.com
In the context of forming the azaspiro[4.4]nonane skeleton, an alkenyl nitrone precursor undergoes intramolecular cyclization to form an isoxazolidine (B1194047) ring, which is a precursor to the final pyrrolidine ring. nih.govbeilstein-journals.org The interaction between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile) can be highly polarized. Theoretical studies on related [3+2] cycloadditions suggest that a polar mechanism, potentially involving a zwitterionic intermediate, is plausible, especially when stabilizing groups are present. mdpi.com For instance, fluoroalkyl substituents are known to stabilize adjacent ionic centers, making a stepwise pathway more favorable. mdpi.com
Although direct experimental evidence for a stable zwitterionic intermediate in the specific intramolecular cycloaddition leading to 1-azaspiro[4.4]nonane precursors is not definitive, the presence of acyclic adducts in some intermolecular cycloadditions suggests that such intermediates can be formed. mdpi.com The formation of these intermediates could be a competing pathway to the desired cycloadduct, potentially influencing the reaction's efficiency and stereoselectivity. researchgate.net However, for many nitrone-alkene cycloadditions, computational studies have indicated a one-step, concerted mechanism, even in cases with significant charge separation in the transition state. mdpi.com
Reactivity Studies of the Spirocyclic Ketone and Amine Functionalities
The juxtaposition of a ketone and a secondary amine in the 1-azaspiro[4.4]nonan-6-one scaffold dictates its reactivity, allowing for a diverse range of chemical transformations.
The amine functionality within the 1-azaspiro[4.4]nonane system can be involved in directing or participating in nucleophilic substitution reactions on adjacent functional groups. In derivatives such as 6-(hydroxymethyl)-1-azaspiro[4.4]nonanes, the hydroxyl group can be activated for substitution. nih.gov Reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) converts the hydroxyl group into a good leaving group (mesylate). nih.gov This activation facilitates subsequent nucleophilic attack.
Interestingly, intramolecular reactions can occur. For instance, the formation of unexpected products during these reactions can suggest the participation of the neighboring nitrogen atom. An intermediate O-alkoxyamine can undergo intramolecular alkylation to form a cationic species, which is then susceptible to nucleophilic substitution to yield the final product. nih.gov The scope of these reactions includes the use of various nucleophiles and activating agents, such as the PPh₃-CBr₄ system, to introduce a range of functional groups onto the spirocyclic framework. nih.gov
The secondary amine of the 1-azaspiro[4.4]nonane core is susceptible to oxidation, providing a pathway to stable nitroxide radicals, which are of significant interest in various fields. nih.govbeilstein-archives.org Oxidation of the parent amine or its derivatives, often amino alcohols, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding nitroxide. nih.govresearchgate.net
A notable aspect of this oxidation is the potential for product diversification driven by the reaction mechanism. The oxidation of secondary amines with peracids is known to proceed through an intermediate oxoammonium cation. nih.gov If a functional group, such as a primary alcohol, is in close proximity to this highly reactive cation, an intramolecular redox reaction can occur. nih.govbeilstein-archives.org For example, the oxidation of a 1-azaspiro[4.4]nonane derivative bearing a hydroxymethyl group can lead to the formation of an aldehyde instead of the expected stable nitroxide. nih.gov This occurs because the intermediate oxoammonium ion readily oxidizes the adjacent alcohol. beilstein-archives.org
To circumvent this side reaction and achieve the desired nitroxide, a protection-oxidation-deprotection strategy can be employed. The alcohol is first protected, for example, by acylation with acetic anhydride. nih.govbeilstein-archives.org The protected compound is then oxidized with m-CPBA to form the nitroxide, and the protecting group is subsequently removed to yield the target hydroxymethyl-substituted nitroxide. nih.govbeilstein-archives.org
Table 2: Oxidation of 1-Azaspiro[4.4]nonane Derivatives
| Substrate | Oxidizing Agent | Primary Product | Mechanistic Feature |
|---|---|---|---|
| Amino alcohol derivative | m-CPBA | Aldehyde-nitroxide | Intramolecular oxidation by oxoammonium intermediate nih.govbeilstein-archives.org |
| Acyl-protected amino alcohol | m-CPBA | Acyl-protected nitroxide | Prevention of side-chain oxidation nih.gov |
Reductive transformations are crucial both for the synthesis of the 1-azaspiro[4.4]nonane skeleton and for the modification of its derivatives. In synthetic sequences starting from 1,3-dipolar cycloadditions, the resulting isoxazolidine ring must be opened reductively to generate the desired pyrrolidine amino alcohol. This key step is often accomplished using zinc in a mixture of acetic acid and ethanol, which cleaves the N-O bond to afford the target amino alcohol in high yields. nih.govbeilstein-journals.org
Furthermore, carbonyl functionalities on the spirocyclic core or its side chains can be readily reduced. For example, an aldehyde group that was formed through an oxidative side reaction (as described in 3.2.2) can be quantitatively reduced back to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in ethanol. nih.govbeilstein-archives.org This demonstrates the chemical accessibility of the carbonyl group and provides a method for interconverting functional groups on the scaffold. The stereochemical outcome of such reductions can be influenced by the rigid spirocyclic structure, potentially favoring the formation of one diastereomer over another, although specific studies on stereochemical control in the reduction of the this compound ketone itself are not extensively detailed in the provided context.
Investigations into Ring-Opening and Rearrangement Processes
While specific studies detailing the ring-opening of this compound are not extensively documented, the structural integrity and reactivity of the azaspirocyclic core are often explored through rearrangement reactions that lead to its formation. One of the key transformations in the synthesis of related azaspiro[4.4]nonane systems is the Curtius rearrangement. nih.govresearchgate.net This reaction is instrumental in the enantioselective synthesis of precursors to complex natural products like (-)-cephalotaxine, which contains the 1-azaspiro[4.4]nonane skeleton. researchgate.net
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the subsequent loss of nitrogen gas. wikipedia.org A crucial feature of this rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov The isocyanate intermediate can then be trapped by various nucleophiles. For instance, in the presence of an alcohol, a carbamate (B1207046) is formed, which can then be hydrolyzed to yield a primary amine. wikipedia.orglibretexts.org
The mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted nature contributes to the high stereospecificity of the reaction. The migratory aptitude of the migrating group (R) generally follows the order of tertiary > secondary ~ aryl > primary. wikipedia.org
A significant application of this rearrangement is in the synthesis of spirocyclic lactams. nih.gov The intramolecular trapping of the isocyanate generated via the Curtius rearrangement of a suitable carboxylic acid precursor provides a powerful method for the construction of the spirocyclic framework. nih.gov
Table 1: Key Features of the Curtius Rearrangement in the Context of Azaspirocycle Synthesis
| Feature | Description | Reference |
|---|---|---|
| Starting Material | Carboxylic acid (converted to acyl azide) | nih.gov |
| Key Intermediate | Isocyanate | wikipedia.org |
| Mechanism | Concerted, with loss of N2 gas | wikipedia.org |
| Stereochemistry | Complete retention of configuration of the migrating group | nih.gov |
| Application | Synthesis of primary amines, carbamates, ureas, and spirocyclic lactams | wikipedia.orgnih.gov |
Another rearrangement reaction relevant to the synthesis of the 1-azaspiro[4.4]nonane skeleton is the semipinacol rearrangement of an α-hydroxyiminium ion, which has been utilized in the stereocontrolled synthesis of this framework. researchgate.net Furthermore, the Hofmann-Löffler-Freytag reaction represents a method for the rearrangement of N-halogenated cyclic amines to form new heterocyclic structures, and while studied on macrocyclic lactams, its principles of intramolecular hydrogen atom transfer followed by cyclization could be conceptually relevant to functionalized this compound derivatives. farmaceut.orgnih.gov
Analysis of Tautomerism and Isomerization Phenomena in Azaspirocyclic Compounds
Tautomerism and isomerization are fundamental concepts in understanding the chemical behavior of this compound. As a ketone, it can potentially exist in equilibrium with its enol tautomer. Additionally, the presence of the lactam functionality (a cyclic amide) introduces the possibility of amide-imidic acid tautomerism.
Keto-Enol Tautomerism:
The keto-enol tautomerism of this compound would involve the migration of a proton from one of the α-carbons (C5 or C7) to the carbonyl oxygen, with a concurrent shift of the pi-electrons to form a carbon-carbon double bond. This results in the formation of an enol. The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. youtube.com
Generally, for simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. youtube.com The greater stability of the keto form can be attributed to the higher bond strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.
Amide-Imidic Acid Tautomerism:
The lactam functionality in this compound can also exhibit tautomerism, specifically amide-imidic acid tautomerism. This involves the migration of the proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an imidic acid, which contains a carbon-nitrogen double bond and a hydroxyl group.
For amides and lactams, the amide form is overwhelmingly more stable than the imidic acid form. stackexchange.com This pronounced stability is due to the significant resonance stabilization of the amide group, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group. This resonance results in a partial double bond character between the carbon and nitrogen atoms and a partial negative charge on the oxygen atom. stackexchange.com
Isomerization:
Isomerization in the context of this compound could involve changes in the stereochemistry at the spirocyclic center or other chiral centers if substituents are present. Such isomerizations can sometimes be induced by thermal or catalytic conditions. For instance, the isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles proceeds through a nitrenoid-like transition state, demonstrating a ring-to-ring isomerization process in heterocyclic systems. researchgate.net While not directly involving this compound, this illustrates the potential for complex intramolecular rearrangements in nitrogen-containing heterocycles.
Table 2: Potential Tautomeric Forms of this compound
| Tautomerism Type | Tautomeric Forms | Predominant Form | Rationale for Stability |
|---|---|---|---|
| Keto-Enol | Keto form (this compound) and Enol form | Keto form | Higher C=O bond strength compared to C=C bond strength. youtube.com |
| Amide-Imidic Acid | Amide form (lactam) and Imidic acid form | Amide form | Significant resonance stabilization of the amide group. stackexchange.com |
Elucidation of Molecular Structure and Stereochemistry Via Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.
One-dimensional (1D) NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For 1-Azaspiro[4.4]nonan-6-one, the spectrum is expected to show complex multiplets for the methylene (B1212753) (CH₂) groups of both the pyrrolidine (B122466) and cyclopentanone (B42830) rings. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.
The ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional type. A key feature is the downfield signal corresponding to the carbonyl (C=O) carbon of the ketone group. The spiro carbon, being a quaternary center, would also have a characteristic chemical shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the this compound Skeleton Note: These are predicted values. Actual chemical shifts can vary based on solvent and substitution.
| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (C6) | - | ~215-220 |
| Spiro C (C5) | - | ~70-75 |
| N-H | Broad singlet, variable | - |
| CH₂ (Pyrrolidine) | ~2.8-3.5 | ~45-55 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. uvic.ca It helps establish the connectivity within the individual ring systems by showing correlations between neighboring CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons over two to four bonds. princeton.edu This is vital for connecting different spin systems and identifying quaternary carbons. For instance, protons on carbons adjacent to the carbonyl group (C7) would show a correlation to the carbonyl carbon (C6), confirming its position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edunih.gov NOESY is the primary NMR method for determining the relative stereochemistry of the molecule. nih.gov By observing cross-peaks between protons on the two different rings, their spatial orientation relative to one another can be determined, defining the conformation of the spirocyclic system. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. This technique can validate the molecular formula of this compound (C₈H₁₃NO) by matching the experimentally measured exact mass with the theoretically calculated mass.
Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic fragmentation patterns. mdpi.com Analysis of these fragments provides structural information and corroborates the proposed connectivity. Common fragmentation pathways for aza-spirocyclic ketones may include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom or the carbonyl group.
Ring cleavage: Opening of either the pyrrolidine or cyclopentanone ring.
Loss of neutral molecules: Elimination of small, stable molecules like carbon monoxide (CO) from the ketone.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass |
|---|
Vibrational Spectroscopy (IR) for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for functional group identification. libretexts.org
For this compound, the IR spectrum would be dominated by two key absorptions:
A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ketone.
A moderate absorption associated with the N-H (amine) stretch . Secondary amines typically show a single, sharp peak. pressbooks.pub
The C-H stretching vibrations of the alkane portions of the rings will also be present. pressbooks.pub IR spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction, for example, by observing the appearance of the characteristic ketone C=O band during its synthesis.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O stretch | ~1740 | Strong |
| Secondary Amine | N-H stretch | ~3300-3500 | Medium, sharp |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact position of every atom can be determined.
This technique provides unambiguous information on:
Bond lengths and angles: Precise measurements of all geometric parameters.
Solid-state conformation: The exact puckering of the pyrrolidine and cyclopentanone rings and their orientation relative to each other.
Absolute stereochemistry: For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R/S) of each stereocenter, which is often challenging to establish by other means. soton.ac.uk
While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides the definitive proof of structure for this compound and its derivatives. nih.gov
Strategic Applications of 1 Azaspiro 4.4 Nonan 6 One in Complex Molecule Synthesis and Catalysis Research
Utilization as a Versatile Building Block in Advanced Organic Synthesis
The 1-azaspiro[4.4]nonane core is a privileged scaffold in organic synthesis, primarily due to its prevalence in biologically active molecules and its utility in creating structurally novel compounds. Its spirocyclic nature, where two rings share a single carbon atom, imparts a fixed three-dimensional geometry that is highly sought after in drug design and total synthesis.
Precursors for Natural Products and Synthetic Analogues
The 1-azaspiro[4.4]nonane ring system is the characteristic structural core of the Cephalotaxus alkaloids, a class of natural products isolated from coniferous plants of the Cephalotaxus genus. acs.orgchemistryviews.orgnih.gov These alkaloids, including the well-known antileukemic drug homoharringtonine, feature a pentacyclic system where the azaspirocycle is a fundamental component. acs.orgnih.gov
The synthesis of these complex natural products often hinges on the successful construction of the 1-azaspiro[4.4]nonane intermediate. For instance, the total synthesis of (±)-cephalotaxine has been achieved through various strategies that first establish this spirocyclic core. acs.org The development of synthetic routes to access enantiomerically pure versions of 1-azaspiro[4.4]nonane derivatives, such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, has been a critical step in the elaboration of (-)-cephalotaxine. researchgate.net The significance of this scaffold extends to its presence in other compounds with marked biological activity, including inhibitors of the hepatitis C virus and agonists of nicotinic acetylcholine (B1216132) receptors. acs.orgnih.gov
Scaffolds for Novel Molecular Architectures
Beyond its role in natural product synthesis, the 1-azaspiro[4.4]nonane framework serves as a versatile scaffold for generating novel molecular architectures with potential applications in medicinal chemistry and beyond. The shift from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons and greater three-dimensionality is a key trend in modern drug discovery, and spirocycles are ideal for this purpose. tandfonline.com Azaspirocycles, in particular, have been shown to offer improved physicochemical properties such as higher solubility and metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com
A powerful method for constructing the 1-azaspiro[4.4]nonane nucleus is the domino radical bicyclization. acs.orgnih.gov This single-stage reaction involves the formation and capture of alkoxyaminyl radicals to generate the spiro[indene-1,2′-pyrrolidine] system, effectively creating two rings connected by a quaternary carbon center in one step. acs.orgnih.gov Researchers have successfully synthesized a variety of 1-azaspiro[4.4]nonane derivatives using this methodology with moderate yields. acs.orgnih.gov
| Starting Material (Oxime Ether) | Radical Initiator | Product | Yield (%) |
|---|---|---|---|
| E/Z-1-(2-Bromophenyl)-7-phenylhept-6-en-3-one O-Benzyl Oxime | AIBN | trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane | 67 |
| (E)-1-(2-Bromophenyl)-3-((E)-styryl)hex-5-en-3-one O-benzyl oxime | AIBN | trans-2-Benzhydryl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane | 58 |
| (E)-1-(2-Bromophenyl)-3-((E)-styryl)hex-5-en-3-one O-benzyl oxime | Et3B | trans-2-Benzhydryl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane | 58 |
Role in the Development of Organocatalysts and N-Heterocyclic Carbene Precursors
While N-heterocyclic compounds are fundamentally important as precursors for N-heterocyclic carbenes (NHCs), which are widely used as organocatalysts, the specific application of 1-azaspiro[4.4]nonan-6-one in this area is not yet extensively documented. mdpi.com NHCs are praised for their ability to catalyze a wide range of chemical transformations. mdpi.com However, current research on NHC precursors has largely focused on other scaffolds, such as those derived from camphor. mdpi.com The potential of this compound and its derivatives as precursors for novel chiral NHC catalysts remains a promising but underexplored field of investigation.
Integration into Spin Labeling Methodologies for Advanced Chemical Biology Research
Derivatives of the 1-azaspiro[4.4]nonane skeleton have been successfully converted into stable nitroxide radicals, which are crucial tools in chemical biology. beilstein-journals.orgresearchgate.net These radicals, specifically 1-azaspiro[4.4]nonan-1-oxyls, serve as spin labels for investigation by Electron Paramagnetic Resonance (EPR) spectroscopy. uit.no
The stability of a nitroxide radical is paramount for its application as a spin label, especially within reducing biological environments. unl.edu Sterically shielded nitroxides, such as those based on the pyrrolidine (B122466) ring, show high resistance to bioreduction. beilstein-journals.orgnih.gov The introduction of spirocyclic moieties, as in the 1-azaspiro[4.4]nonane structure, contributes to this stability. beilstein-journals.org These spirocyclic nitroxides often exhibit long spin relaxation times, which is a beneficial property for structural studies of biomolecules using advanced EPR techniques like Double Electron-Electron Resonance (DEER). beilstein-journals.orguit.no
The synthesis of these spin labels involves a multi-step process, often starting with 5,5-dialkyl-1-pyrroline N-oxides. Key steps include the introduction of a pent-4-enyl group, followed by an intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine (B1194047) ring opening to form the spirocyclic amine, which is then oxidized to the stable nitroxide radical. beilstein-journals.org
Applications in Materials Science Research for Functional Material Development
The unique structural and electronic properties of spiro heterocycles suggest their potential for use in materials science, although specific applications of this compound are still emerging. nih.gov Azaheterocyclic compounds, in general, are recognized as valuable building blocks for functional materials, including electroluminescent materials and fluorescent sensors.
The rigid, non-planar geometry of spiro compounds can be advantageous in the design of organic semiconductors, light-emitting diodes, and liquid crystals. nih.gov By preventing close packing and influencing molecular orientation, the spirocyclic core can be used to tune the optical and electronic properties of materials. nih.gov While the direct application of this compound in this field is not yet established, its robust chemical nature and defined three-dimensional structure make it an intriguing candidate for the future development of novel functional materials.
An exploration of the evolving research landscape surrounding this compound reveals a dynamic and expanding field. This article delves into the future directions and emerging research avenues in the chemistry of this significant spirocyclic compound, focusing on sustainable synthesis, stereocontrol, mechanistic understanding, derivative design, and computational analysis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Azaspiro[4.4]nonan-6-one, and how do reaction conditions influence product stereochemistry?
- Methodological Answer: The compound is commonly synthesized via asymmetric cyclization using chiral auxiliaries or intramolecular 1,3-dipolar cycloaddition of nitrones. For stereochemical control, reaction conditions such as solvent (e.g., dichloromethane), acid strength (e.g., concentrated HCl), and temperature are critical. For example, HCl in dichloromethane promotes spirocenter formation over elimination pathways, while microwave heating (145°C) accelerates cycloaddition but may lead to reversibility . X-ray crystallography is essential for confirming absolute configurations (e.g., S-configuration in intermediates) .
Q. What analytical techniques are critical for confirming the spirocyclic structure and stereochemistry of this compound?
- Methodological Answer: X-ray diffraction is definitive for absolute configuration determination . NMR spectroscopy (¹H, ¹³C, and 2D correlations) resolves spiro connectivity and stereoisomerism, as demonstrated in nitrone-derived intermediates . Chiral HPLC or polarimetry quantifies enantiomeric excess (ee), which is critical for evaluating stereoselective synthesis (e.g., improving ee from 20% to 79% using (S)-1-(1-naphthyl)ethylamine) .
Q. How can researchers mitigate degradation pathways during the synthesis of this compound intermediates?
- Methodological Answer: Degradation (e.g., oxidative tar formation in nitrones) is minimized by avoiding aerobic conditions and using radical scavengers like TEMPO. Reversible reactions (e.g., cycloaddition) require precise temperature control: lower temperatures (-20°C) may stall progress, while higher temperatures (145°C) risk side reactions .
Advanced Research Questions
Q. How can low enantiomeric excess (ee) in stereoselective synthesis of this compound derivatives be resolved?
- Methodological Answer: Testing alternative chiral auxiliaries (e.g., phenylalanine derivatives vs. naphthyl ethylamine) improves ee. For example, (S)-1-(1-naphthyl)ethylamine increased ee from 20% to 74–79% at 0°C, though prolonged reaction times (9 hours vs. 2 hours) are required . Computational modeling (e.g., DFT) may predict steric/electronic effects of auxiliaries to guide selection.
Q. What strategies address contradictory data in spirocyclic compound characterization (e.g., unexpected stereoisomer ratios)?
- Methodological Answer: Reaction monitoring (e.g., in situ NMR or LC-MS) identifies transient intermediates or reversible steps. For example, cycloaddition reversibility under microwave heating necessitates kinetic trapping via rapid quenching . Isotopic labeling or mechanistic probes (e.g., deuterated solvents) can clarify pathways. Contradictory stereochemical outcomes may arise from competing transition states, requiring temperature-dependent studies .
Q. How do structural modifications (e.g., nitrogen position) impact the physicochemical properties of this compound analogs?
- Methodological Answer: Nitrogen positioning (e.g., 1,7-diaza vs. 2,7-diaza analogs) alters hydrogen-bonding capacity and ring strain, affecting reactivity and biological activity. For example, 2,7-Diazaspiro[4.4]nonan-1-one exhibits distinct binding affinity due to spiro nitrogen geometry, validated via molecular docking and binding assays . Comparative synthesis (e.g., diamine-cyclization vs. ketone rearrangement) highlights structure-property relationships .
Q. What computational approaches predict the reactivity of spirocyclic intermediates in complex reaction pathways?
- Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to explain stereochemical outcomes (e.g., ee variations with chiral auxiliaries) . Molecular Dynamics (MD) simulations model solvent effects on spirocenter formation. For example, water’s role in stabilizing intermediates during HCl-mediated cyclization can be simulated to optimize solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
